Etazolate

描述

依他唑酸,也称为 SQ-20,009 或 EHT-0202,是一种属于吡唑并吡啶类化合物的抗焦虑药物。它具有独特的药理特性,并作为 GABA A 受体在巴比妥类结合位点的正向变构调节剂。 此外,它还作为 A1 和 A2 亚型腺苷拮抗剂以及选择性作用于 PDE4 亚型的磷酸二酯酶抑制剂 .

准备方法

依他唑酸可以通过多种合成路线合成。一种常用的方法是将 1-乙基-4-肼基-1H-吡唑并[3,4-b]吡啶-5-羧酸乙酯与异丙叉肼在特定的反应条件下反应。 反应通常需要乙醇等溶剂和催化剂来促进反应过程 . 工业生产方法可能涉及优化反应条件以提高收率和纯度。

化学反应分析

科学研究应用

Neuroprotection in Alzheimer's Disease

Etazolate has shown promise in protecting neuronal cells from Aβ-induced toxicity. Research indicates that it stimulates the production of soluble amyloid precursor protein alpha (sAPPα), which has neurotrophic and procognitive properties. In vitro studies demonstrated that this compound at concentrations ranging from 20 nM to 2 µM significantly protected rat cortical neurons from Aβ toxicity, with effects fully blocked by GABA receptor antagonists .

Cognitive Enhancement

In animal models, this compound has been observed to improve cognitive performance. A study involving aged rats revealed that this compound administration enhanced spatial learning and memory capabilities in tasks that required foraging and homing . This suggests potential applications in age-related cognitive decline.

Treatment of Depression and Anxiety Disorders

This compound's anxiolytic and antidepressant properties have been explored, particularly its potential utility in managing post-traumatic stress disorder (PTSD). Its dual action as a GABA modulator and PDE4 inhibitor may contribute to mood regulation and emotional stability .

Case Studies

作用机制

依他唑酸通过多种机制发挥作用:

GABA A 受体调节: 在巴比妥类结合位点作为正向变构调节剂,增强 GABA 的抑制效应。

腺苷拮抗作用: 作为 A1 和 A2 腺苷受体亚型的拮抗剂,它们在调节神经递质释放中起作用。

磷酸二酯酶抑制: 选择性抑制 PDE4 亚型,导致环磷酸腺苷 (cAMP) 水平升高,随后激活 cAMP 反应元件结合蛋白 (CREB) 和脑源性神经营养因子 (BDNF) 途径

相似化合物的比较

依他唑酸因其组合的药理特性而与其他类似化合物相比具有独特之处。类似化合物包括:

卡他唑酸: 另一种具有抗焦虑特性的吡唑并吡啶衍生物。

ICI-190,622: 一种具有类似 GABA A 受体调节作用的化合物。

依他唑酸的独特之处在于它能够调节多个靶点,使其成为多种治疗应用的多功能化合物。

生物活性

Etazolate, also known as EHT0202, is a compound that has garnered attention for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer’s disease (AD). This article explores the biological activity of this compound, focusing on its mechanisms of action, neuroprotective properties, and clinical implications based on various studies.

This compound functions primarily as a selective GABA-A receptor modulator and has been shown to stimulate the alpha-secretase pathway. This pathway is crucial for the proteolytic cleavage of amyloid precursor protein (APP), which reduces the formation of amyloid-beta (Aβ) plaques associated with Alzheimer's disease. The stimulation of alpha-secretase leads to increased production of soluble N-terminal APP fragment (sAPPα), which has neurotrophic and procognitive effects.

Key Mechanisms:

- GABA-A Receptor Modulation : this compound enhances GABAergic signaling, contributing to its neuroprotective effects against Aβ-induced toxicity in neurons .

- Alpha-Secretase Activation : By promoting alpha-secretase activity, this compound decreases the levels of toxic Aβ and increases sAPPα production, which is beneficial for neuronal survival .

Neuroprotective Effects

Research indicates that this compound exhibits significant neuroprotective properties. In vitro studies have demonstrated that this compound can protect rat cortical neurons from Aβ-induced toxicity in a dose-dependent manner. Concentrations ranging from 20 nM to 2 µM were effective in preventing neuronal death, with the protective effects being mediated through GABA-A receptor signaling .

Summary of Neuroprotective Findings:

- Dose-Dependent Protection : this compound effectively protects neurons at low micromolar concentrations against Aβ toxicity .

- Mechanism Verification : The neuroprotective effects were negated by GABA-A receptor antagonists, confirming the role of GABA-A receptor modulation in its action .

Alzheimer’s Disease Trials

A Phase IIA clinical trial assessed the safety and tolerability of this compound in patients with mild to moderate Alzheimer's disease. Patients received either 40 mg or 80 mg of this compound twice daily for three months alongside standard acetylcholinesterase inhibitors. Although the study was primarily focused on safety, it provided preliminary evidence supporting further investigation into this compound's efficacy .

Key Clinical Insights:

- Safety Profile : this compound was generally well tolerated among participants, with some dose-dependent adverse events noted .

- Behavioral Improvements : While not statistically significant due to study design limitations, there were indications of improvements in daily living activities and caregiver burden among those receiving this compound compared to placebo .

Case Studies and Applications

This compound has also been explored beyond Alzheimer’s disease. For instance, it has shown promise in alleviating symptoms related to post-traumatic stress disorder (PTSD), including memory impairment and anxiety. In animal models, administration of this compound prevented PTSD-induced behavioral deficits .

Comparative Table of Biological Activities

| Activity | Mechanism | Outcome |

|---|---|---|

| GABA-A Receptor Modulation | Enhances GABAergic signaling | Neuroprotection against Aβ toxicity |

| Alpha-Secretase Activation | Increases sAPPα production | Reduces amyloid plaque formation |

| Clinical Safety | Randomized controlled trials | Generally well tolerated; potential for cognitive improvement |

| PTSD Symptom Relief | Prevents behavioral deficits | Alleviates anxiety and memory impairment |

属性

IUPAC Name |

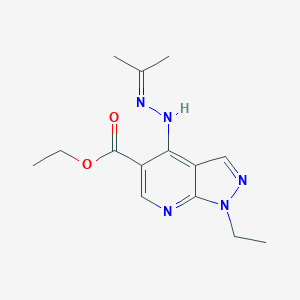

ethyl 1-ethyl-4-(2-propan-2-ylidenehydrazinyl)pyrazolo[3,4-b]pyridine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N5O2/c1-5-19-13-10(8-16-19)12(18-17-9(3)4)11(7-15-13)14(20)21-6-2/h7-8H,5-6H2,1-4H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQRBXUBWHDHPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=C(C(=C2C=N1)NN=C(C)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4048434 | |

| Record name | Etazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51022-77-6 | |

| Record name | Etazolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51022-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Etazolate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051022776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Etazolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETAZOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I89Y79062L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does etazolate interact with the GABAA receptor complex?

A1: this compound binds to a site on the GABAA receptor complex distinct from the GABA, benzodiazepine, and picrotoxin binding sites. [, , , , , , , , , ] This interaction enhances the binding of GABA agonists, such as [3H]muscimol, and potentiates GABA-mediated chloride ion influx, leading to increased neuronal inhibition. [, , , , , , , ] This modulation of GABAA receptor function contributes to this compound's anxiolytic and anticonvulsant properties. [, , , , , , , , , ]

Q2: How does this compound's interaction with the GABAA receptor differ from that of barbiturates?

A2: While both this compound and barbiturates enhance GABAA receptor function, key differences exist. This compound exhibits a lower maximal enhancement of [3H]diazepam binding compared to pentobarbital. [] Additionally, bicuculline, a GABA antagonist, completely reverses this compound's effect on [3H]diazepam binding, while only partially reversing pentobarbital's effect. [] These findings suggest that while both compounds act on picrotoxin-sensitive sites, pentobarbital may additionally influence bicuculline-insensitive benzodiazepine binding sites not affected by this compound. []

Q3: What is the role of this compound in modulating cAMP signaling?

A3: this compound acts as a selective inhibitor of PDE4, a key enzyme responsible for the degradation of cAMP. [, , , , , , ] By inhibiting PDE4, this compound increases intracellular cAMP levels, leading to the activation of downstream signaling pathways such as protein kinase A (PKA). [, , , , ] This modulation of cAMP signaling contributes to this compound's therapeutic potential in various neurological disorders. [, , , , , , ]

Q4: How does this compound impact amyloid precursor protein (APP) processing?

A4: this compound has been shown to stimulate the production of soluble amyloid precursor protein alpha (sAPPα) in rat cortical neurons and guinea pig brains. [] This effect is mediated through GABAA receptor signaling and the α-secretase pathway. [] The increase in sAPPα, a neurotrophic and neuroprotective fragment, suggests a potential therapeutic avenue for this compound in Alzheimer's disease. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C9H11N3O and its molecular weight is 177.21 g/mol. []

Q6: What spectroscopic data is available for this compound?

A6: Proton magnetic resonance (PMR) and mass spectrometry have been used to study the hydrolysis and cyclization products of this compound hydrochloride in aqueous solutions. [] These studies revealed the formation of 6-ethyl-1,6-dihydrodipyrazolo [3,4-b:3′,4′-d]pyridin-3(2H)-one as the major product and 3-ethoxy-6-ethyl-1,6-dihydrodipyrazolo [3,4-b:3′,4′-d]pyridine as the minor product. []

Q7: How stable is this compound in aqueous solutions?

A7: this compound hydrochloride undergoes reversible acid-catalyzed hydrolysis in aqueous solutions at elevated temperatures (e.g., 60°C). [] This hydrolysis is followed by cyclization to form major and minor degradation products. []

Q8: Are there any strategies to improve the stability or bioavailability of this compound?

A8: While specific formulation strategies for this compound are not extensively discussed in the provided research, developing suitable salt forms, incorporating stabilizing excipients, and exploring different drug delivery systems could potentially improve its stability, solubility, and bioavailability. []

Q9: How do structural modifications of the pyrazolopyridine scaffold affect activity at adenosine and GABAA receptors?

A9: Substitutions at the 4-position of the 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid scaffold significantly influence the affinity of these compounds for adenosine and GABAA receptors. [] For instance, some derivatives exhibited enhanced [3H]diazepam binding at the benzodiazepine site, while others inhibited it. [] Modifications also impacted the inhibition of [3H]Ro 15-1788 binding at the benzodiazepine site and [35S]TBPS binding at the picrotoxinin-channel site. [] These findings highlight the importance of SAR studies in optimizing the pharmacological profile of pyrazolopyridines. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。